molecular formula C3H7NO2 B555823 L-Alanine-15N CAS No. 25713-23-9

L-Alanine-15N

Cat. No.: B555823
CAS No.: 25713-23-9
M. Wt: 90.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-GZPBOPPUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: L-Alanine-15N can be synthesized through enzymatic procedures involving the coupling of alanine with nitrogen-15 labeled compounds. One common method involves the use of 15N-labeled nitrite and biomass-derived ketonic acids under ambient conditions driven by renewable electricity . The reaction pathway typically follows a sequence of 15N-nitrite to 15N-hydroxylamine, then to 15N-pyruvate oxime, and finally to 15N-alanine .

Industrial Production Methods: Industrial production of this compound involves the use of stable isotope labeling techniques. These methods ensure high isotopic purity and are often carried out under controlled conditions to maintain the integrity of the labeled compound .

Chemical Reactions Analysis

Types of Reactions: L-Alanine-15N undergoes various chemical reactions, including:

    Oxidation: Conversion to pyruvate through oxidative deamination.

    Reduction: Formation of alanine from pyruvate via reductive amination.

    Substitution: Amino group substitution reactions.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Pyruvate and ammonia.

    Reduction: Alanine.

    Substitution: Various substituted alanine derivatives depending on the substituent used.

Scientific Research Applications

Metabolic Pathway Tracing

L-Alanine-15N is extensively used in metabolic studies to trace the pathways of nitrogen within biological systems. The incorporation of nitrogen-15 allows researchers to monitor how L-Alanine is utilized and transformed in various metabolic processes. For instance:

  • Amino Acid Metabolism : Researchers utilize this compound to study how muscle tissues utilize amino acids for energy production and how these amino acids are converted into glucose through gluconeogenesis in the liver.
  • Enzymatic Reactions : The isotopic labeling helps differentiate between metabolic pathways involving L-Alanine and its enantiomer D-Alanine, providing insights into enzymatic reactions such as those catalyzed by alanine racemase .

Clinical Nutrition

In clinical settings, this compound can be incorporated into parenteral nutrition formulations. This application ensures that patients who cannot consume food orally receive adequate nitrogen for protein synthesis and overall metabolic health. The use of isotopically labeled amino acids can help assess nitrogen balance and metabolism in critically ill patients or those undergoing surgery.

Research on Metabolic Disorders

The role of L-Alanine in nitrogen metabolism makes it a valuable tool in researching metabolic disorders. By understanding how L-Alanine participates in nitrogen balance, researchers can develop therapeutic strategies for conditions such as:

  • Diabetes : Investigations into how amino acid metabolism affects glucose homeostasis.
  • Liver Diseases : Studies on how altered amino acid metabolism impacts liver function and overall health.

Structural Biology and NMR Studies

This compound is also employed in structural biology, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy studies. The unique properties of nitrogen-15 enhance the resolution of NMR spectra, allowing researchers to study protein structures and dynamics more effectively. This application is crucial for understanding protein folding, interactions, and conformational changes under various physiological conditions .

Comparative Data Table

FeatureThis compoundRegular L-Alanine
Isotopic LabelingYes (Nitrogen-15)No
Role in MetabolismTracer for amino acid metabolismStandard amino acid
ApplicationsResearch, clinical nutritionDietary supplement
Kinetic Isotope EffectsSignificant effects observedNot applicable

Case Studies

  • Nitrogen Isotope Analysis in Bacteria : A study observed significant differences in nitrogen isotopic compositions between D-alanine and L-alanine in various bacterial species, highlighting the potential of this compound in microbial ecology studies .
  • Plasma Amino Acid Dynamics : Research involving isotope-enrichment time-decay curves demonstrated how intravenous doses of this compound could provide insights into the turnover rates and pool sizes of amino acids in human plasma, contributing to our understanding of human metabolism under different physiological states .
  • Conformational Studies : NMR studies utilizing this compound have revealed detailed conformational landscapes of polypeptides, providing critical information about protein structure-function relationships .

Mechanism of Action

L-Alanine-15N functions similarly to its non-labeled counterpart, L-Alanine. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. The nitrogen-15 isotope does not alter the fundamental biochemical pathways but allows for enhanced detection and analysis in research studies .

Comparison with Similar Compounds

    L-Alanine-13C3,15N: Another isotopically labeled form with both carbon-13 and nitrogen-15 isotopes.

    β-Alanine-15N: A different amino acid labeled with nitrogen-15.

    L-Lysine-15N2 hydrochloride: Labeled with two nitrogen-15 isotopes.

Uniqueness: L-Alanine-15N is unique due to its specific labeling with nitrogen-15, making it particularly useful for NMR studies and metabolic tracing. Its simplicity and stability also make it a preferred choice for various research applications .

Biological Activity

L-Alanine-15N, a stable isotope-labeled form of the non-essential amino acid L-Alanine, has garnered significant attention in biological research due to its utility as a tracer in metabolic studies. This article delves into its biological activity, including its metabolic pathways, applications, and relevant research findings.

Overview of this compound

This compound is characterized by the incorporation of nitrogen-15 (15N^{15}N) and deuterium isotopes, enhancing its tracking capabilities in biochemical studies. It plays a crucial role in amino acid metabolism, protein synthesis, and nitrogen metabolism. The isotopic labeling allows researchers to monitor the compound's incorporation into various metabolic pathways, providing insights into cellular functions and metabolic disorders.

Metabolic Pathways

L-Alanine is primarily involved in several key metabolic processes:

  • Amino Acid Metabolism : L-Alanine participates in transamination reactions, where it can donate its amino group to form other amino acids. This process is vital for the synthesis of proteins and other biomolecules.
  • Glucose-Alanine Cycle : In this cycle, alanine is produced from pyruvate in muscle tissues and transported to the liver, where it can be converted back to glucose. This cycle plays a significant role in maintaining blood glucose levels during fasting.
  • Nitrogen Utilization : The nitrogen from L-Alanine is effectively utilized in the synthesis of body proteins, highlighting its importance in nitrogen metabolism .

Case Studies

  • Kinetic Isotope Effects : A study investigated the kinetic isotope effects of L-Alanine oxidation by tryptophan 2-monooxygenase (TMO). The results indicated that the oxidation process occurs through a hydride transfer mechanism, with significant kinetic isotope effects observed for both deuterium and 15N^{15}N isotopes .
  • Tracer Dynamics : In a clinical study involving healthy male subjects, intravenous administration of 15N^{15}N-L-alanine demonstrated rapid incorporation into urinary urea and ammonia. The findings suggested that transamination is a critical step in alanine metabolism rather than deamination .
  • Metabolic Flux Analysis : Research utilizing quantitative metabolic flux analysis based on isotope labeling revealed detailed insights into intracellular reaction rates in microorganisms. This method highlighted how 15N^{15}N-labeled compounds can trace metabolic pathways effectively .

Applications

This compound has diverse applications across various fields:

  • Biochemical Research : Its isotopic labeling allows for enhanced tracking of metabolic pathways during studies involving amino acid metabolism.
  • Clinical Nutrition : The compound can be used in parenteral nutrition formulations to ensure adequate nitrogen supply for patients unable to consume food orally .
  • Metabolic Disorders : Understanding the role of L-Alanine in nitrogen metabolism can aid in developing therapeutic strategies for metabolic disorders.

Comparative Data Table

FeatureThis compoundRegular L-Alanine
Isotopic LabelingYes (Nitrogen-15)No
Role in MetabolismTracer for amino acid metabolismStandard amino acid
ApplicationsResearch, clinical nutritionDietary supplement
Kinetic Isotope EffectsSignificant effects observedNot applicable

Q & A

Basic Research Questions

Q. How can L-Alanine-15N be effectively incorporated into metabolic flux analysis experiments?

  • Methodological Answer : Design experiments using this compound as a tracer by introducing it into cell cultures or model organisms at physiologically relevant concentrations. Monitor isotopic incorporation via mass spectrometry (MS) or nuclear magnetic resonance (NMR), ensuring proper controls (e.g., unlabeled L-alanine) to distinguish background noise. Use kinetic modeling to quantify metabolic flux, accounting for isotopic dilution effects .
  • Key Parameters :

  • Isotopic purity (≥98% 15N) to minimize signal interference .
  • Storage at -20°C to prevent degradation .

Q. What protocols ensure isotopic purity and chemical stability of this compound in long-term studies?

  • Methodological Answer : Validate isotopic purity using high-resolution MS or isotope ratio mass spectrometry (IRMS). For chemical stability, avoid repeated freeze-thaw cycles and store aliquots in inert, airtight containers under -20°C. Pre-test solubility in aqueous buffers (pH 6–8) to ensure compatibility with biological systems .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic enrichment data when using this compound in complex biological systems?

  • Methodological Answer : Discrepancies often arise from inhomogeneous tracer distribution or competing metabolic pathways. Address this by:

  • Performing time-course sampling to capture dynamic isotopic incorporation.
  • Applying compartmental modeling to account for subcellular metabolite pools.
  • Cross-validating results with complementary techniques (e.g., tandem MS for fragment-specific isotopic analysis) .
    • Data Table :
TechniqueResolutionStrengthsLimitations
NMR~0.01 ppmNon-destructive; direct structural infoLow sensitivity for trace metabolites
HR-MS<1 ppmHigh sensitivity; quantifies multiple isotopomersRequires derivatization for some analytes
Sources:

Q. What strategies mitigate isotopic dilution effects in in vivo studies using this compound?

  • Methodological Answer :

  • Pre-equilibrate the system with unlabeled alanine before introducing the 15N tracer to establish steady-state conditions.
  • Use pulse-chase experiments to track tracer fate and model dilution kinetics.
  • Validate results with isotopic mass balance equations, adjusting for natural abundance corrections in MS data .

Q. How should researchers validate NMR spectral assignments for 15N-labeled alanine in heterogeneous samples?

  • Methodological Answer :

  • Acquire 2D heteronuclear correlation spectra (e.g., HSQC) to resolve overlapping signals.
  • Compare chemical shifts with reference databases (e.g., BMRB) and spike-in experiments using synthetic 15N standards.
  • Quantify signal-to-noise ratios to ensure detection thresholds align with experimental objectives .

Q. Data Reproducibility and Reporting

Q. What minimal experimental details are required to ensure reproducibility in studies using this compound?

  • Methodological Answer :

  • Report isotopic purity (atom % 15N), chemical purity (≥98.5%), and storage conditions.
  • Specify preparation methods (e.g., dissolution in PBS, pH adjustment).
  • Include raw data for key analyses (e.g., NMR spectra, MS chromatograms) in supplementary materials, adhering to FAIR data principles .

Q. How can researchers statistically validate small differences in 15N enrichment observed between experimental groups?

  • Methodological Answer :

  • Apply non-parametric tests (e.g., Mann-Whitney U) if data are non-normal.
  • Use bootstrapping to estimate confidence intervals for low-sample-size studies.
  • Report effect sizes and power analysis to contextualize biological significance .

Q. Cross-Disciplinary Applications

Q. What role does this compound play in probing nitrogen cycling in agricultural systems?

  • Methodological Answer :

  • Apply 15N-labeled alanine to soil or hydroponic systems to trace nitrogen assimilation pathways in plants/microbes.
  • Combine with stable isotope probing (SIP) to identify active microbial taxa via DNA/RNA-SIP .

Q. How can this compound be used to study protein turnover rates in cell cultures?

  • Methodological Answer :

  • Pulse-label cells with this compound and track incorporation into newly synthesized proteins via LC-MS/MS.
  • Use kinetic models (e.g., exponential decay) to calculate half-lives of target proteins .

Properties

IUPAC Name

(2S)-2-(15N)azanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-GZPBOPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473350
Record name L-Alanine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25713-23-9
Record name L-Alanine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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